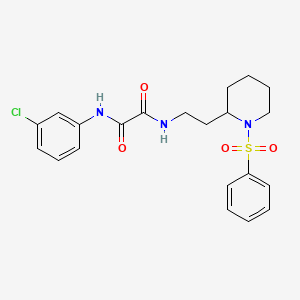

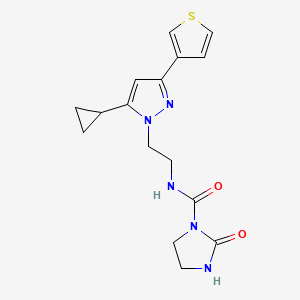

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

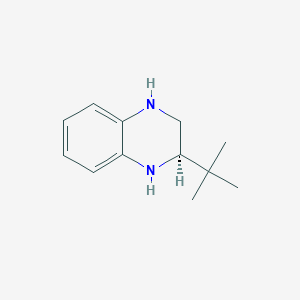

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a chemical entity that appears to be a derivative of 2-azetidinone, a core structure found in β-lactam antibiotics. The molecule contains a 3,5-dimethylisoxazole ring, a 4-fluorophenylsulfonyl group, and an azetidinone moiety, which is a four-membered lactam ring. This structure suggests potential biological activity, possibly as an antimicrobial agent.

Synthesis Analysis

The synthesis of related 2-azetidinones can be achieved through a direct method from imines and carboxylic acids using dimethyl sulfoxide (DMSO) activated by acetic anhydride. This process facilitates the in situ generation of ketenes, which are intermediates in the production of 2-azetidinones. The described method is noted for its simplicity, convenience, and efficiency, with the added benefit of easy isolation of the end products .

Molecular Structure Analysis

The molecular structure of 2-azetidinones, which are closely related to the compound , is characterized by the presence of a β-lactam ring. This ring is a four-membered lactam structure that is crucial for the biological activity of β-lactam antibiotics. The stereochemistry of these compounds, particularly the cis or trans orientation of substituents, has a significant impact on their antimicrobial efficacy. Compounds with cis stereochemistry have been found to be more active against certain bacteria, including Pseudomonas aeruginosa and β-lactamase-producing bacteria .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azetidinones often include cycloaddition reactions. An example of such a reaction is the synthesis of β-lactams from an acyl iminium salt intermediate, which can be converted into β-lactams by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene. The efficiency of these reactions can be enhanced by optimizing the conditions, such as using an excess of triethylamine, which leads to higher yields of the desired products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone are not detailed in the provided papers, the properties of related 2-azetidinones can be inferred. These compounds typically exhibit solid-state properties, forming colorless crystals under certain conditions. The presence of substituents like the 4-fluorophenylsulfonyl group can influence the compound's solubility, melting point, and stability. The antimicrobial activity of these compounds is also a key chemical property, with the potential for activity against gram-negative bacteria and β-lactamase-producing strains .

Aplicaciones Científicas De Investigación

Fluorescent Molecular Probes

The design and utilization of fluorescent molecular probes have been explored to study various biological events and processes. Compounds incorporating dimethylisoxazole and fluorophenyl sulfonyl groups, similar to the one , have demonstrated strong solvent-dependent fluorescence. This property makes them suitable for developing ultrasensitive fluorescent molecular probes, which are crucial for investigating intramolecular charge transfer and environmental effects on fluorescence in biological systems (Diwu et al., 1997).

Organic Synthesis

In the realm of organic synthesis, innovative methods have been developed for creating complex molecules. For instance, organocatalytic reactions involving compounds with structural features similar to the one described have enabled the regiospecific synthesis of diverse and pharmacologically relevant structures, such as 1,5-disubstituted triazoles, showcasing the compound's versatility in synthetic applications (Ramachary et al., 2015).

Biological Activities

The investigation into the biological activities of molecules containing dimethylisoxazole and fluorophenyl sulfonyl groups has yielded promising results. These compounds have been characterized for their antioxidant and antibacterial properties, indicating significant potential in the development of new therapeutic agents. Such studies underscore the importance of these compounds in medicinal chemistry and drug discovery processes (Saraç et al., 2020).

Propiedades

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S/c1-10-15(11(2)23-18-10)7-16(20)19-8-14(9-19)24(21,22)13-5-3-12(17)4-6-13/h3-6,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSQXLWSAUQRGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)